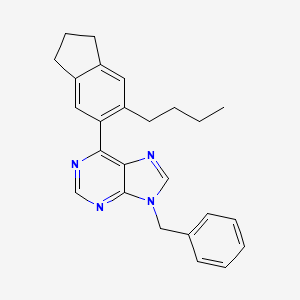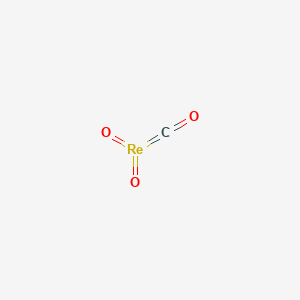
Dioxo(oxomethylidene)rhenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxo(oxomethylidene)rhenium is a compound of rhenium, characterized by the presence of two oxo groups and an oxomethylidene group. This compound is of significant interest due to its unique structural and chemical properties, which make it a valuable subject of study in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dioxo(oxomethylidene)rhenium typically involves the reaction of rhenium pentachloride with methanol in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as: [ \text{ReCl}_5 + \text{CH}_3\text{OH} \rightarrow \text{ReO}_2(\text{CH}_2\text{O}) + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Dioxo(oxomethylidene)rhenium undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state rhenium compounds.
Reduction: Reduction reactions can convert it to lower oxidation state rhenium complexes.
Substitution: Ligand substitution reactions can replace the oxo or oxomethylidene groups with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions may involve reagents like phosphines or amines under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) oxides, while reduction can produce rhenium(III) complexes.
Aplicaciones Científicas De Investigación
Dioxo(oxomethylidene)rhenium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s unique properties make it a potential candidate for studying enzyme mimetics and biological redox processes.
Medicine: Research is ongoing into its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the development of advanced materials, such as high-performance alloys and coatings.
Mecanismo De Acción
The mechanism by which dioxo(oxomethylidene)rhenium exerts its effects involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include various organic and inorganic substrates, and it can facilitate electron transfer processes through its oxo and oxomethylidene groups.
Comparación Con Compuestos Similares
Dioxorhenium(V) complexes: These compounds share the presence of oxo groups but differ in their ligand structures.
Oxomethylidene complexes of other metals: Compounds like oxomethylidene molybdenum or tungsten have similar structural features but different reactivity profiles.
Uniqueness: Dioxo(oxomethylidene)rhenium is unique due to its specific combination of oxo and oxomethylidene groups, which confer distinct redox properties and reactivity. This makes it particularly valuable in catalytic applications and advanced material development.
Propiedades
Número CAS |
401621-15-6 |
|---|---|
Fórmula molecular |
CO3Re |
Peso molecular |
246.22 g/mol |
InChI |
InChI=1S/CO.2O.Re/c1-2;;; |
Clave InChI |
JTICKXWNAZHISN-UHFFFAOYSA-N |
SMILES canónico |
C(=O)=[Re](=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
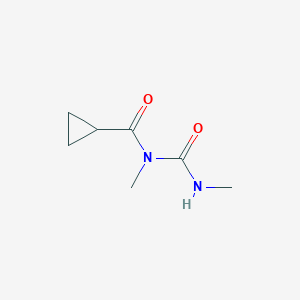
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
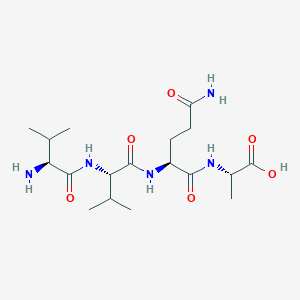
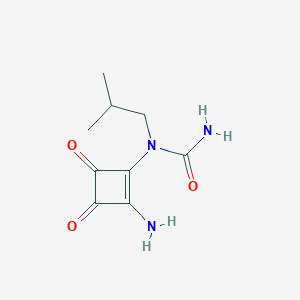
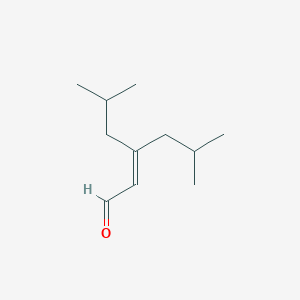
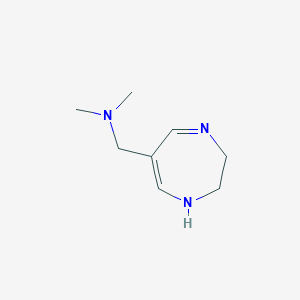

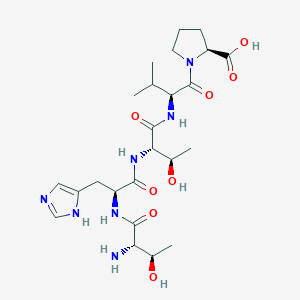
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
